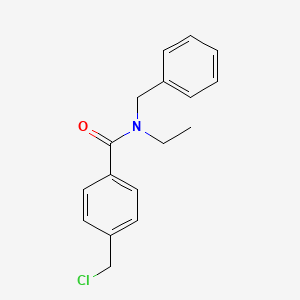

N-benzyl-4-(chloromethyl)-N-ethylbenzamide

Description

Contextual Significance of Benzamide (B126) Derivatives in Contemporary Chemical Science

Benzamide derivatives are a cornerstone in modern chemical science, particularly in the realms of medicinal chemistry and materials science. This class of compounds is recognized for a wide array of biological activities, including but not limited to, anti-inflammatory, antimicrobial, and anticancer properties. The versatility of the benzamide scaffold allows for extensive structural modifications, enabling the fine-tuning of their chemical and biological profiles. The introduction of various functional groups can influence properties such as solubility, stability, and the ability to interact with biological targets.

In medicinal chemistry, for instance, N-substituted benzamide derivatives have been investigated as histone deacetylase (HDAC) inhibitors for cancer therapy. nih.gov The strategic placement of substituents on the benzoyl ring and the amide nitrogen is crucial in defining the molecule's interaction with the active sites of enzymes and receptors. Furthermore, the N-benzylbenzamide moiety is found in a variety of biologically significant compounds and has been a scaffold for developing agents with diverse pharmacological activities. researchgate.netnih.govresearchgate.net

Historical Overview and Initial Synthesis Endeavors Pertaining to N-benzyl-4-(chloromethyl)-N-ethylbenzamide

However, the synthesis of N,N-disubstituted benzamides is a well-established area of organic chemistry. The general and most probable synthetic route for this compound would involve the acylation of a secondary amine, N-benzylethylamine, with 4-(chloromethyl)benzoyl chloride. This is a standard nucleophilic acyl substitution reaction where the nitrogen of the secondary amine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of the amide bond and the elimination of hydrogen chloride. The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the HCl byproduct. chemguide.co.uk

The key starting material, 4-(chloromethyl)benzoyl chloride, is a reactive bifunctional compound. The acyl chloride group readily participates in acylation reactions, while the chloromethyl group can undergo nucleophilic substitution, making it a versatile building block in organic synthesis.

Delimitation of Research Scope and Articulated Objectives for Scholarly Investigation of this compound

Given the current state of available research, the scholarly investigation of this compound remains a largely unexplored field. The primary objective for future research would be the definitive synthesis and characterization of this compound. This would involve optimizing the reaction conditions for its synthesis and purifying the product, followed by comprehensive structural elucidation using modern spectroscopic techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared) spectroscopy, and mass spectrometry.

A further objective would be to investigate the reactivity of its two key functional groups: the N,N-disubstituted amide and the benzylic chloride. The chloromethyl group, in particular, offers a reactive handle for further chemical modifications, allowing for the synthesis of a library of derivatives. These derivatives could then be screened for potential biological activities, leveraging the known pharmacological importance of the broader benzamide class.

The sterically hindered environment around the amide nitrogen, created by the presence of both a benzyl (B1604629) and an ethyl group, may influence the compound's conformational properties and its interactions with biological macromolecules. vulcanchem.com A detailed study of its physicochemical properties, such as solubility, lipophilicity, and crystal structure, would provide a foundational dataset for any future structure-activity relationship (SAR) studies.

Structure

3D Structure

Properties

Molecular Formula |

C17H18ClNO |

|---|---|

Molecular Weight |

287.8 g/mol |

IUPAC Name |

N-benzyl-4-(chloromethyl)-N-ethylbenzamide |

InChI |

InChI=1S/C17H18ClNO/c1-2-19(13-15-6-4-3-5-7-15)17(20)16-10-8-14(12-18)9-11-16/h3-11H,2,12-13H2,1H3 |

InChI Key |

RKWKNIFDJJODDX-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC1=CC=CC=C1)C(=O)C2=CC=C(C=C2)CCl |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of N Benzyl 4 Chloromethyl N Ethylbenzamide

Nucleophilic Substitution Reactions at the Chloromethyl Group

The benzylic chloride in the chloromethyl group is highly susceptible to nucleophilic substitution reactions. The stability of the potential benzylic carbocation intermediate facilitates both SN1 and SN2 reaction pathways, making it an excellent electrophile for a wide array of nucleophiles.

Amination and Heteroatom Functionalization

The carbon-chlorine bond in the chloromethyl group can be readily displaced by various nitrogen-containing nucleophiles to form new carbon-nitrogen bonds. This amination process is a cornerstone for the synthesis of a variety of derivatives. Primary and secondary amines, for instance, react with N-benzyl-4-(chloromethyl)-N-ethylbenzamide to yield the corresponding secondary and tertiary amine derivatives, respectively. These reactions are typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Similarly, other heteroatom nucleophiles can be employed for functionalization. For example, reaction with alkoxides or phenoxides leads to the formation of ethers, while reaction with thiolates yields thioethers. These transformations significantly expand the molecular diversity achievable from the parent compound.

Table 1: Examples of Nucleophilic Substitution with Heteroatoms

| Nucleophile | Reagent Example | Product Functional Group |

|---|---|---|

| Amine | Diethylamine | Tertiary Amine |

| Alkoxide | Sodium Methoxide | Ether |

| Thiolate | Sodium Thiophenoxide | Thioether |

Derivatization to Nitriles, Esters, and Other Carbonyl Compounds

The chloromethyl group also serves as a precursor for the introduction of various carbon-based functional groups. A particularly useful transformation is the reaction with cyanide ions, typically from sodium or potassium cyanide, which yields the corresponding nitrile derivative, 4-cyanomethyl-N-benzyl-N-ethylbenzamide. doubtnut.comdoubtnut.comvedantu.comgoogle.comatamanchemicals.com This reaction, a key step in the synthesis of many pharmaceutical intermediates, extends the carbon chain and introduces a versatile nitrile group that can be further hydrolyzed to a carboxylic acid or reduced to a primary amine.

Furthermore, the chloromethyl group can be converted to an ester through reaction with a carboxylate salt, such as sodium acetate (B1210297), in a process analogous to the Williamson ether synthesis. This provides a straightforward method for attaching ester functionalities to the benzene (B151609) ring.

Electrophilic Aromatic Substitution on the Benzene Ring of this compound

The benzene ring of this compound is susceptible to electrophilic aromatic substitution, allowing for the introduction of additional substituents. The regiochemical outcome of these reactions is dictated by the directing effects of the existing substituents: the chloromethyl group and the N,N-disubstituted benzamide (B126) group.

The chloromethyl group is generally considered to be a weak ortho-, para-director and an activating group. Conversely, the benzamide group, specifically the carbonyl attached to the ring, is a meta-director and a deactivating group. The interplay of these two groups will determine the position of substitution. Given the steric hindrance from the N-benzyl-N-ethylamino group, electrophilic attack is most likely to occur at the positions ortho to the chloromethyl group and meta to the benzamide group. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. For instance, halogenation can be achieved using N-halosuccinimides. beilstein-journals.org

Reactivity and Modifications of the Benzamide Functional Group

The tertiary benzamide group in this compound is relatively stable but can undergo specific transformations under appropriate conditions.

Hydrolysis and Transamidation Reactions

The hydrolysis of tertiary amides to their corresponding carboxylic acids and secondary amines is generally a challenging transformation that requires forcing conditions, such as strong acid or base and high temperatures. umich.eduumich.eduarkat-usa.orgresearchgate.netrsc.org However, milder, non-aqueous methods have been developed. umich.eduarkat-usa.orgresearchgate.net

Transamidation, the exchange of the amine portion of an amide, is also a difficult process for tertiary amides due to the stability of the amide bond. nih.govresearchgate.netrawdatalibrary.netchemistryviews.orgorganic-chemistry.org These reactions often necessitate the use of specific catalysts, such as transition metals or enzymes, to proceed at a reasonable rate. nih.govchemistryviews.org

Reduction of the Amide Carbonyl

The carbonyl group of the benzamide can be reduced to a methylene (B1212753) group, converting the amide into a tertiary amine. Strong reducing agents like lithium aluminum hydride (LiAlH4) are typically employed for this transformation. echemi.comadichemistry.comic.ac.ukyoutube.commasterorganicchemistry.com The reaction proceeds via a hydride attack on the carbonyl carbon, followed by the elimination of an oxygen-aluminum species.

Alternatively, partial reduction to the corresponding aldehyde can be achieved using sterically hindered reducing agents such as diisobutylaluminum hydride (DIBAL-H) at low temperatures. nih.govmasterorganicchemistry.comresearchgate.netacs.orgacs.org This method provides a valuable synthetic route to aromatic aldehydes from readily available amides.

Table 2: Reduction Products of the Benzamide Group

| Reducing Agent | Product Functional Group |

|---|---|

| Lithium Aluminum Hydride (LiAlH4) | Tertiary Amine |

Stability and Degradation Profiles of this compound under Varied Conditions

The stability of this compound is primarily influenced by the reactivity of its two key functional groups: the tertiary amide and the benzylic chloride. The degradation profile of the compound is largely dictated by its susceptibility to hydrolysis, which can occur at two distinct sites under different environmental conditions such as pH, temperature, and exposure to light.

The most reactive site on the molecule is the chloromethyl group attached to the benzoyl ring. As a benzylic chloride, this moiety is significantly more reactive than a simple alkyl chloride. This heightened reactivity is due to the stabilization of the carbocation intermediate that can form upon departure of the chloride ion. This stabilization is afforded by the resonance of the adjacent benzene ring. Consequently, the compound is prone to nucleophilic substitution reactions at this position.

The second site susceptible to degradation is the amide linkage. While amides are generally stable, they can undergo hydrolysis under either acidic or basic conditions, particularly when heated. This process would lead to the cleavage of the molecule into two separate fragments.

Influence of pH

The rate and pathway of degradation for this compound are highly dependent on the pH of the surrounding medium.

Acidic Conditions: Under acidic conditions, the primary degradation pathway is expected to be the hydrolysis of the amide bond. The carbonyl oxygen of the amide can be protonated, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water. This would cleave the molecule, yielding 4-(chloromethyl)benzoic acid and N-benzyl-N-ethylamine.

Neutral to Basic Conditions: In neutral or alkaline solutions, the hydrolysis of the benzylic chloride is the more prominent degradation pathway. wikipedia.orgsciencemadness.orgquora.com Water or hydroxide (B78521) ions act as nucleophiles, attacking the carbon of the chloromethyl group and displacing the chloride ion. quora.com This SN1 or SN2 reaction results in the formation of N-benzyl-N-ethyl-4-(hydroxymethyl)benzamide. wikipedia.orgsciencemadness.org While amide hydrolysis can also occur under basic conditions, it generally requires more forcing conditions (higher temperatures) compared to the hydrolysis of the reactive benzylic chloride. arkat-usa.orgresearchgate.netacs.org

The following table outlines the expected primary degradation products under different pH conditions.

| pH Condition | Primary Degradation Pathway | Major Degradation Products |

| Acidic (pH < 5) | Amide Hydrolysis | 4-(chloromethyl)benzoic acid, N-benzyl-N-ethylamine |

| Neutral (pH ≈ 7) | Benzylic Chloride Hydrolysis | N-benzyl-N-ethyl-4-(hydroxymethyl)benzamide, Chloride ion |

| Basic (pH > 9) | Benzylic Chloride Hydrolysis | N-benzyl-N-ethyl-4-(hydroxymethyl)benzamide, Chloride ion |

Influence of Temperature

The table below illustrates the conceptual effect of temperature on the stability of the compound.

| Temperature | Expected Stability | Predominant Degradation Rate |

| Low (e.g., < 10°C) | Relatively Stable | Slow |

| Ambient (e.g., 25°C) | Moderate Stability; slow hydrolysis likely | Moderate |

| Elevated (e.g., > 50°C) | Low Stability; significant degradation | Rapid |

Photostability

The stability of this compound upon exposure to light is another important consideration. Aromatic compounds, particularly those with functional groups like benzamides, can be susceptible to photodegradation. researchgate.net Studies on the photocatalytic degradation of benzamide and related compounds show that they can be broken down, often through processes involving hydroxyl radicals. researchgate.netnih.govnih.gov While specific studies on this compound are lacking, it is plausible that prolonged exposure to UV radiation could lead to the cleavage of the amide bond or other transformations, potentially leading to a complex mixture of degradation products.

Advanced Spectroscopic and Structural Elucidation Methodologies for N Benzyl 4 Chloromethyl N Ethylbenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise molecular structure of an organic compound in solution. For N-benzyl-4-(chloromethyl)-N-ethylbenzamide, a combination of ¹H NMR and ¹³C NMR experiments would be essential.

¹H NMR Spectroscopy: This technique would provide information on the number of different types of protons, their chemical environment, and their connectivity.

Expected Chemical Shifts (δ) and Multiplicities:

Aromatic Protons: Signals for the protons on the two benzene (B151609) rings would typically appear in the region of 7.0-7.5 ppm. The protons on the 4-(chloromethyl)benzoyl ring would likely appear as two distinct doublets due to their para-substitution. The five protons of the N-benzyl group would show more complex splitting patterns.

Chloromethyl Protons (-CH₂Cl): A characteristic singlet would be expected for the two protons of the chloromethyl group, likely in the range of 4.5-4.7 ppm.

Benzyl (B1604629) Protons (-NCH₂Ph): The two benzylic protons would appear as a singlet, typically around 4.6-4.8 ppm. The presence of the ethyl group and potential rotational hindrance around the amide bond could lead to more complex splitting.

Ethyl Protons (-NCH₂CH₃): The ethyl group would present as a quartet for the methylene (B1212753) (-CH₂) protons (around 3.3-3.5 ppm) and a triplet for the methyl (-CH₃) protons (around 1.1-1.3 ppm), with coupling between them.

¹³C NMR Spectroscopy: This experiment would identify all unique carbon atoms in the molecule.

Expected Chemical Shifts (δ):

Carbonyl Carbon (C=O): The amide carbonyl carbon would be the most downfield signal, expected in the region of 170-175 ppm.

Aromatic Carbons: The carbons of the benzene rings would appear between 125-145 ppm.

Aliphatic Carbons: The carbons of the chloromethyl, benzyl, and ethyl groups would resonate in the upfield region, typically between 10-60 ppm.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be used to definitively assign all proton and carbon signals and confirm the connectivity of the molecular fragments.

Infrared (IR) and Raman Spectroscopy for Vibrational and Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

Expected Vibrational Frequencies:

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| C=O (Amide I band) | 1630-1680 | Strong, characteristic carbonyl stretch. |

| C-N Stretch (Amide III band) | 1200-1400 | Amide C-N stretching vibration. |

| C-H Aromatic | 3000-3100 (stretch), 690-900 (bend) | Stretching and out-of-plane bending. |

| C-H Aliphatic | 2850-3000 | Stretching vibrations of CH₂, CH₃ groups. |

| C-Cl Stretch | 600-800 | Stretch of the chloromethyl group. |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight and Fragmentation Pattern Determination

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact molecular weight of this compound, which allows for the calculation of its elemental formula (C₁₇H₁₈ClNO). The calculated monoisotopic mass is 287.1077 g/mol . HRMS would also reveal the characteristic isotopic pattern of a chlorine-containing compound (M and M+2 peaks in an approximate 3:1 ratio).

Expected Fragmentation Pattern: The molecule would likely fragment at the weaker bonds upon ionization. Common fragmentation pathways would involve:

Loss of the benzyl group.

Loss of the ethyl group.

Cleavage of the chloromethyl group.

Formation of benzoyl-type cations.

X-ray Crystallography for Three-Dimensional Solid-State Structure Determination

Should a suitable single crystal of this compound be grown, X-ray crystallography could provide an unambiguous determination of its three-dimensional structure in the solid state. This technique would yield precise bond lengths, bond angles, and torsion angles, as well as information about the crystal packing and any intermolecular interactions, such as hydrogen bonding or π-stacking. Without an experimental crystal structure, no specific crystallographic data can be presented.

Advanced Chromatographic Techniques (e.g., HPLC, GC-MS) for Purity Assessment and Stereoisomer Separation

Chromatographic methods are essential for assessing the purity of a synthesized compound.

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, would be developed to determine the purity of this compound. The retention time would be specific to the compound under the given conditions, and the peak area would be proportional to its concentration.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS could also be employed for purity analysis, provided the compound is thermally stable and sufficiently volatile. The gas chromatogram would indicate the presence of any volatile impurities, while the mass spectrometer would aid in their identification.

These techniques are crucial for quality control, ensuring that the compound is free from starting materials, by-products, or degradation products.

Computational and Theoretical Investigations on N Benzyl 4 Chloromethyl N Ethylbenzamide

Quantum Chemical Calculations of Electronic Structure, Reactivity, and Frontier Orbitals

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic properties of a molecule. researchgate.netaun.edu.eg For N-benzyl-4-(chloromethyl)-N-ethylbenzamide, these calculations would reveal the distribution of electron density, identify reactive sites, and quantify its electronic stability.

The primary focus of such a study would be the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular reactivity and stability; a smaller gap generally implies higher reactivity. wikipedia.orgnih.gov

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to predict the molecule's behavior in chemical reactions. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). nih.gov An analysis of the molecular electrostatic potential (MEP) map would also be performed to visualize electron-rich and electron-poor regions, thereby predicting sites for electrophilic and nucleophilic attack. researchgate.net

Table 1: Representative Theoretical Electronic Properties This table presents hypothetical data for this compound based on typical values for similar aromatic amides calculated using DFT.

| Parameter | Hypothetical Value | Significance |

|---|---|---|

| EHOMO | -6.5 eV | Electron-donating capability |

| ELUMO | -1.2 eV | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Chemical reactivity and kinetic stability |

| Electronegativity (χ) | 3.85 eV | Ability to attract electrons |

| Chemical Hardness (η) | 2.65 eV | Resistance to change in electron distribution |

Conformational Analysis and Molecular Dynamics Simulations of this compound

The biological activity and physical properties of this compound are intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis is employed to identify the most stable arrangements (conformers) of the molecule. researchgate.netscielo.br This is typically achieved by systematically rotating the rotatable bonds—such as the C-N amide bond and the bonds connecting the benzyl (B1604629) and ethyl groups—and calculating the potential energy of each resulting structure. scielo.br

The results of a conformational search would reveal the preferred spatial orientation of the aromatic rings and the alkyl substituents relative to the central amide plane. These studies often show that tertiary amides can exist as a mixture of E/Z rotamers due to the high rotational barrier of the C-N bond. scielo.br

Following the identification of stable conformers, Molecular Dynamics (MD) simulations can be performed to study the dynamic behavior of the molecule over time in a simulated physiological environment (e.g., in a water box). nih.gov MD simulations provide insights into how the molecule flexes, how its conformation changes in response to its environment, and how it might interact with biological targets like proteins. nih.govresearchgate.net Key parameters analyzed during MD simulations include root-mean-square deviation (RMSD) to assess structural stability and root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule. nih.gov

Table 2: Hypothetical Key Dihedral Angles for Stable Conformers This table illustrates potential dihedral angles for low-energy conformers of this compound.

| Dihedral Angle | Description | Hypothetical Angle (Conformer A) | Hypothetical Angle (Conformer B) |

|---|---|---|---|

| O=C-N-CH2(ethyl) | Orientation of ethyl group relative to carbonyl | -175° | 5° |

| O=C-N-CH2(benzyl) | Orientation of benzyl group relative to carbonyl | 8° | -170° |

| C-N-CH2-Ph | Rotation of the benzyl group | 85° | -95° |

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry provides powerful tools for predicting the spectroscopic signatures of molecules, such as NMR, IR, and UV-Vis spectra. bsu.by These predictions are invaluable for confirming the identity and structure of a synthesized compound. For this compound, methods like Gauge-Independent Atomic Orbital (GIAO) would be used to calculate ¹H and ¹³C NMR chemical shifts. researchgate.net

Similarly, theoretical vibrational frequencies can be calculated and compared with experimental Infrared (IR) and Raman spectra to assign specific peaks to the corresponding molecular vibrations, such as the characteristic C=O stretch of the amide group or the C-Cl stretch of the chloromethyl group. orientjchem.org Time-dependent DFT (TD-DFT) calculations can predict electronic transitions, which correspond to the absorption peaks observed in a UV-Vis spectrum. bsu.by

A crucial step in computational research is the validation of the chosen theoretical method. This is achieved by comparing the predicted spectroscopic data with experimentally measured spectra. A strong correlation between the theoretical and experimental values confirms that the computational model accurately represents the molecule's structure and electronic environment. aun.edu.eg

Table 3: Representative Comparison of Predicted and Experimental Spectroscopic Data This table shows a hypothetical validation of computational methods against experimental data for this compound.

| Spectroscopic Parameter | Hypothetical Predicted Value | Hypothetical Experimental Value |

|---|---|---|

| ¹H NMR (CH2-Cl) | 4.60 ppm | 4.55 ppm |

| ¹³C NMR (C=O) | 171.5 ppm | 170.8 ppm |

| IR Frequency (C=O stretch) | 1645 cm-1 | 1638 cm-1 |

| UV-Vis λmax | 235 nm | 232 nm |

In Silico Design and Virtual Screening of Novel this compound Analogues

In silico techniques are central to modern drug discovery and materials science for designing novel compounds with enhanced properties. nih.gov Using this compound as a lead scaffold, new analogues could be designed by modifying its functional groups. For instance, the chloromethyl group could be replaced with other substituents to modulate reactivity or the aromatic rings could be altered to improve binding affinity to a specific biological target. researchgate.net

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to possess a desired biological activity. researchgate.net If this compound were identified as having a particular activity, a virtual screening campaign could be launched to find other molecules with a similar shape and electronic properties. This process often involves molecular docking, where candidate molecules are computationally fitted into the binding site of a target protein to predict their binding affinity and orientation. nih.gov Such studies accelerate the discovery of new, more potent compounds while reducing the time and cost associated with laboratory screening. nih.gov

Biological Activity and Pre Clinical Investigations of N Benzyl 4 Chloromethyl N Ethylbenzamide and Its Derivatives

In Vitro Biological Screening Assays for N-benzyl-4-(chloromethyl)-N-ethylbenzamide Derivatives

There is no published research detailing the in vitro biological screening of this compound or its direct derivatives. Consequently, no data is available for the following subsections:

Enzyme Inhibition and Activation Studies (e.g., proteases, kinases)

No studies have been identified that investigate the inhibitory or activating effects of this compound on any specific enzymes.

Receptor Binding and Modulatory Effects in Cellular Assays

Information regarding the binding affinity or modulatory effects of this compound on cellular receptors is not available in the scientific literature.

Antiparasitic and Antimicrobial Efficacy in Cell-Based Models

There are no published reports on the efficacy of this compound against parasitic or microbial pathogens in cell-based models.

Pre-clinical Efficacy and Mechanistic Studies in In Vivo Animal Models

No preclinical studies using in vivo animal models have been reported for this compound. Therefore, no data on its efficacy or the mechanisms underlying any potential therapeutic effects are available.

Elucidation of Molecular Mechanisms of Action and Target Engagement (Pre-clinical)

In the absence of any biological activity data, the molecular mechanisms of action and specific biological targets of this compound have not been elucidated.

It is possible that this compound is a novel compound that has not yet been subjected to biological evaluation, or it may be a synthetic intermediate used in the preparation of other molecules. Without published research, any discussion of its biological or preclinical properties would be purely speculative.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of N Benzyl 4 Chloromethyl N Ethylbenzamide Analogues

Correlative Analysis of Structural Modifications with Chemical Reactivity and Stability

The chemical reactivity and stability of N-benzyl-4-(chloromethyl)-N-ethylbenzamide analogues are intrinsically linked to their molecular architecture. The presence of the chloromethyl group at the para-position of the benzoyl ring is a key determinant of reactivity. This group can participate in nucleophilic substitution reactions, making it a potential site for covalent interaction with biological macromolecules.

Modifications to the N-benzyl and N-ethyl groups can also influence reactivity through steric and electronic effects. For instance, the introduction of bulky substituents on the benzyl (B1604629) ring may hinder the approach of nucleophiles to the chloromethyl group, thereby decreasing its reactivity. Conversely, electron-donating or electron-withdrawing groups on the aromatic rings can modulate the electrophilicity of the carbonyl carbon and the reactivity of the chloromethyl group.

The stability of these compounds is also a critical factor. The amide bond in the this compound core is generally stable, but its susceptibility to hydrolysis can be influenced by the electronic nature of the substituents on the benzoyl ring. Electron-withdrawing groups can increase the electrophilicity of the carbonyl carbon, potentially making the amide bond more prone to cleavage under certain conditions.

Influence of Substituent Effects on Biological Potency and Selectivity in Pre-clinical Models

While specific preclinical data for this compound is not extensively available in the public domain, the principles of SAR from related classes of compounds, such as other benzamide (B126) derivatives, provide valuable insights into how substituent effects could modulate biological activity.

Substituents on the Benzoyl Ring: The nature and position of substituents on the benzoyl ring are critical for biological potency and selectivity. The 4-chloromethyl group is a reactive moiety that may form covalent bonds with target proteins, a mechanism that can lead to potent and irreversible inhibition. Replacing the chloromethyl group with other functionalities, such as a methyl group, would likely alter the mechanism of action and potency. For example, in a series of N-benzyl-2-phenylpyrimidin-4-amine derivatives, modifications on the phenyl ring were shown to be critical for their inhibitory potency against the USP1/UAF1 deubiquitinase complex. nih.gov

Substituents on the N-Benzyl Group: Modifications to the N-benzyl group can significantly impact interactions with the target protein. The introduction of substituents on the phenyl ring of the benzyl group can influence binding affinity through various non-covalent interactions, such as hydrogen bonding, hydrophobic interactions, and van der Waals forces. For instance, in studies of TRPV1 antagonists, the substitution pattern on the benzyl C-region was found to be a key determinant of antagonist potency. nih.gov

An illustrative data table based on SAR principles from related benzamide series is presented below:

| Analogue | Modification | Predicted Impact on Potency | Rationale |

| 1 | Parent Compound | Baseline | Reference compound. |

| 2 | 4-methyl instead of 4-chloromethyl | Likely decreased | Removal of the reactive electrophile may reduce target engagement. |

| 3 | 4-fluorobenzyl instead of benzyl | Potentially increased | Fluorine substitution can enhance binding affinity through favorable interactions. |

| 4 | N-propyl instead of N-ethyl | Variable | Dependent on the size and nature of the binding pocket. |

Quantitative Structure-Activity Relationships (QSAR) and Cheminformatics Approaches

Quantitative Structure-Activity Relationship (QSAR) models are valuable computational tools for predicting the biological activity of compounds based on their physicochemical properties. For a series of this compound analogues, a QSAR study would typically involve calculating a range of molecular descriptors, such as electronic, steric, and hydrophobic parameters.

Key descriptors that would likely be important in a QSAR model for this series include:

LogP (lipophilicity): This descriptor is crucial for membrane permeability and hydrophobic interactions with the target.

Molecular Weight: Often correlated with the size and steric bulk of the molecule.

Topological Polar Surface Area (TPSA): A predictor of a molecule's ability to permeate cell membranes.

Hammett constants (σ): To quantify the electronic effects of substituents on the aromatic rings.

Steric parameters (e.g., Taft's Es): To describe the steric bulk of substituents.

A hypothetical QSAR equation might take the form:

log(1/IC50) = c1(LogP) - c2(LogP)2 + c3(σ) + c4(Es) + constant

Such a model could be used to predict the potency of novel analogues and to guide the design of more effective compounds. Cheminformatics approaches can also be employed to analyze large datasets of related compounds to identify key structural motifs responsible for the desired biological activity.

Examination of Physicochemical Properties (e.g., Lipophilicity, Aqueous Solubility) and their Impact on Biological Performance

Lipophilicity (LogP): The balance between lipophilicity and hydrophilicity is crucial. A compound that is too lipophilic may have poor aqueous solubility and may be sequestered in fatty tissues, leading to a long half-life and potential toxicity. Conversely, a compound that is too hydrophilic may have poor membrane permeability and may be rapidly excreted. The N-benzyl and N-ethyl groups contribute significantly to the lipophilicity of the parent compound. Modifications to these groups, such as the introduction of polar substituents on the benzyl ring, can be used to modulate LogP and optimize the ADME profile.

Aqueous Solubility: Adequate aqueous solubility is essential for the formulation and administration of a drug, as well as for its absorption from the gastrointestinal tract. The introduction of polar functional groups, such as hydroxyl or amino groups, on the benzyl or benzoyl rings can enhance aqueous solubility.

The interplay between these properties is complex. For example, increasing the size of the N-alkyl group may increase lipophilicity and potentially enhance binding to a hydrophobic pocket, but it may also decrease aqueous solubility.

A table summarizing the predicted impact of structural modifications on physicochemical properties is provided below:

| Modification | Predicted Change in Lipophilicity (LogP) | Predicted Change in Aqueous Solubility |

| Introduction of a hydroxyl group on the benzyl ring | Decrease | Increase |

| Replacement of N-ethyl with N-propyl | Increase | Decrease |

| Introduction of a fluorine atom on the benzyl ring | Increase | Minor Decrease |

Applications of N Benzyl 4 Chloromethyl N Ethylbenzamide in Advanced Organic Synthesis

N-benzyl-4-(chloromethyl)-N-ethylbenzamide as a Versatile Building Block for Complex Molecule Synthesis

The utility of this compound as a versatile building block stems primarily from the high reactivity of its chloromethyl group. This functional group acts as a potent electrophile, enabling the facile introduction of the N-benzyl-N-ethylbenzamidomethyl moiety into a wide array of organic molecules through reactions with various nucleophiles. This property is particularly valuable in the synthesis of complex molecules where the benzamide (B126) substructure is a key pharmacophore or a crucial component of a larger, intricate architecture.

The reaction of this compound with nucleophiles such as amines, thiols, and carbanions provides a straightforward method for carbon-nitrogen, carbon-sulfur, and carbon-carbon bond formation. For instance, in the synthesis of pharmaceutical intermediates, the alkylation of a primary or secondary amine with this compound can be a key step in assembling the final molecular target. The N,N-disubstituted amide functionality is often found in biologically active compounds, and this reagent provides a direct route to incorporate this feature.

Detailed research findings have shown that benzylic halides are excellent substrates for nucleophilic substitution reactions, proceeding readily under mild conditions. The reactivity of the chloromethyl group in this compound is analogous to that of benzyl (B1604629) chloride, though potentially modulated by the electronic effects of the para-amide substituent. The amide group, being weakly deactivating, can influence the reaction rates. The table below summarizes the expected outcomes of its reactions with various nucleophiles, forming the basis for its application in building complex molecules.

| Nucleophile (Nu-H) | Reaction Product | Bond Formed | Significance in Complex Synthesis |

| Primary/Secondary Amine (R₂NH) | N-benzyl-N-ethyl-4-((R₂N)methyl)benzamide | C-N | Introduction of a functionalized side chain, synthesis of polyamines |

| Thiol (RSH) | N-benzyl-N-ethyl-4-((RS)methyl)benzamide | C-S | Synthesis of sulfur-containing compounds, including potential enzyme inhibitors |

| Alcohol/Phenol (ROH/ArOH) | N-benzyl-N-ethyl-4-((RO)methyl)benzamide | C-O | Formation of ether linkages, protection of hydroxyl groups |

| Cyanide (CN⁻) | N-benzyl-N-ethyl-4-(cyanomethyl)benzamide | C-C | Chain extension, precursor to carboxylic acids and amines |

| Malonate Ester (CH₂(CO₂R)₂) | Di-alkyl 2-((4-(N-benzyl-N-ethylcarbamoyl)benzyl))malonate | C-C | Elaboration of carbon skeletons, synthesis of substituted carboxylic acids |

These transformations underscore the role of this compound as a cornerstone for the assembly of elaborate organic structures, allowing for the systematic and predictable construction of targeted molecular architectures.

Utility in the Construction of Diverse Heterocyclic Frameworks

The synthesis of nitrogen-containing heterocycles is a central theme in organic and medicinal chemistry due to their prevalence in natural products and pharmaceuticals nih.gov. This compound serves as an excellent precursor for the construction of various heterocyclic frameworks, particularly those containing a nitrogen atom. The reactive chloromethyl group is key to these transformations, often participating in intramolecular cyclization reactions.

A prominent application of analogous 2-(halomethyl)benzamides is in the synthesis of isoindolinones, a structural motif present in a number of biologically active compounds researchgate.netmdpi.com. While the target compound has the chloromethyl group at the 4-position, it can be used in intermolecular reactions that lead to heterocycle formation. For instance, reaction with a binucleophile can lead to the formation of a heterocyclic ring.

Furthermore, by analogy to ortho-substituted counterparts, derivatives of this compound can be envisioned in multi-step sequences to generate heterocyclic systems. For example, the chloromethyl group can be converted to other functionalities that then participate in cyclization reactions.

| Starting Material Analogue | Reagents and Conditions | Heterocyclic Product | Yield (%) |

| 2-Bromobenzamide | Carbodiimide, Co-catalyst | 3-(Imino)isoindolin-1-one | 47-85 |

| ortho-Vinyl Benzamide | Cs₂CO₃, C₄F₉I, DMF | Isoindolinone | 83-95 |

| 2-Alkyl-N-arylbenzamide | Cu-catalyst, oxidant | N-Arylisoindolinone | 60-90 |

These examples highlight the strategic importance of the benzamide and a reactive side chain in the synthesis of valuable heterocyclic compounds. The N-benzyl and N-ethyl groups on the amide nitrogen of the target compound can be used to tune solubility and steric properties, potentially influencing the stereochemical outcome of cyclization reactions.

Role in the Development of Novel Synthetic Reagents and Catalyst Ligands

The N,N-disubstituted benzamide functionality within this compound offers significant potential for its use in the development of novel synthetic reagents and catalyst ligands. The lone pairs of electrons on the amide nitrogen and carbonyl oxygen can act as coordination sites for transition metals, forming stable complexes that can catalyze a variety of organic transformations chiba-u.jpsciencedaily.com.

The development of new ligands is crucial for advancing transition-metal catalysis rutgers.edu. Benzamide-based ligands have been successfully employed in a range of catalytic reactions. The N-benzyl-N-ethylamide group can provide a specific steric and electronic environment around a metal center, which can influence the selectivity and efficiency of the catalytic process.

Moreover, the chloromethyl group provides a convenient handle for immobilizing the benzamide moiety onto a solid support, such as a polymer resin. This would allow for the creation of heterogeneous catalysts that can be easily separated from the reaction mixture and recycled, a key principle of green chemistry. Alternatively, the chloromethyl group can be used to attach the benzamide unit to another coordinating group, leading to the formation of multidentate ligands. These multidentate ligands can form highly stable and selective catalysts.

The table below outlines potential applications of this compound in the development of new catalytic systems.

| Application Area | Proposed Modification/Use | Potential Catalytic Reaction |

| Homogeneous Catalysis | Direct coordination of the amide to a metal precursor (e.g., Palladium, Rhodium, Copper) | Cross-coupling reactions, C-H activation, asymmetric synthesis |

| Heterogeneous Catalysis | Reaction of the chloromethyl group with a functionalized solid support (e.g., polystyrene, silica) | Flow chemistry applications, recyclable catalysis |

| Multidentate Ligand Synthesis | Nucleophilic substitution of the chloride with another ligand fragment (e.g., a phosphine, another N-donor) | Enantioselective catalysis, reactions requiring well-defined catalyst geometry |

The versatility of this compound, therefore, extends beyond its role as a simple building block to that of a precursor for sophisticated chemical tools that can enable new and more efficient synthetic methodologies.

Future Research Directions and Emerging Trends for N Benzyl 4 Chloromethyl N Ethylbenzamide

Exploration of Unconventional Synthetic Pathways and Sustainable Production Methods

The future synthesis of N-benzyl-4-(chloromethyl)-N-ethylbenzamide is likely to be guided by the principles of green and sustainable chemistry. chemmethod.com Conventional methods for creating benzamides often involve stoichiometric activating agents and volatile organic solvents, which can be inefficient and environmentally burdensome. nih.govresearchgate.net Future research will likely focus on catalytic and more atom-economical approaches.

Unconventional synthetic strategies could involve novel catalytic systems that avoid the use of hazardous reagents. For instance, the development of biocatalytic methods using enzymes like amide bond synthetases could offer a highly selective and environmentally benign route to this compound and its analogues. rsc.org Another promising avenue is the use of visible-light photoredox catalysis, which allows for the formation of amide bonds under mild conditions, potentially from a wider range of starting materials. nih.gov

Sustainable production methods would also emphasize the use of greener solvents, such as water or deep eutectic solvents, which have been shown to be viable for some organometallic reactions that were traditionally thought to require anhydrous conditions. researchgate.net The use of ultrasonic irradiation in conjunction with recyclable catalysts, such as ionic liquids immobilized on solid supports, could also provide a rapid and efficient pathway for the synthesis of benzamide (B126) derivatives. researchgate.net

Table 1: Comparison of Potential Synthetic Methodologies for this compound

| Methodology | Potential Advantages | Potential Challenges |

| Biocatalysis (Enzymatic Synthesis) | High selectivity, mild reaction conditions, reduced waste. rsc.org | Enzyme stability and cost, substrate scope limitations. |

| Photoredox Catalysis | Use of visible light as a renewable energy source, mild conditions. nih.gov | Catalyst cost and availability, potential for side reactions. |

| Aqueous Micellar Catalysis | Eliminates the need for volatile organic solvents, potential for catalyst recycling. acs.org | Surfactant selection and removal, reaction kinetics. |

| Ultrasonic-Assisted Synthesis | Reduced reaction times, increased yields. researchgate.net | Scale-up feasibility, specialized equipment requirements. |

Advanced Mechanistic Investigations Utilizing Real-Time Spectroscopic Techniques

A deeper understanding of the reaction mechanisms involved in the synthesis and subsequent reactions of this compound is crucial for process optimization and the discovery of new applications. Future research will likely move beyond traditional offline analytical methods towards advanced, real-time spectroscopic techniques.

In situ monitoring of the amide bond formation can provide valuable kinetic and mechanistic data. nih.gov Techniques such as in situ Fourier-transform infrared (FTIR) and Raman spectroscopy can track the concentration of reactants, intermediates, and products in real-time, offering insights into reaction pathways and the influence of catalysts. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly with rapid-acquisition techniques, can also be employed for in situ monitoring of reaction kinetics and for the identification of transient intermediates.

These advanced mechanistic studies will not only aid in optimizing the synthesis of this compound but also in understanding its reactivity, particularly at the chloromethyl group, which is a key site for further functionalization.

Integration with Artificial Intelligence and Machine Learning for De Novo Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the discovery and development of new molecules. preprints.org For this compound, these computational tools offer several exciting future research directions.

De novo design algorithms could be employed to generate novel analogues of this compound with tailored properties. By training machine learning models on large datasets of existing molecules and their activities, it is possible to design new compounds with enhanced biological activity or specific material properties. doi.org

Furthermore, AI can be used to optimize synthetic routes and reaction conditions. acs.org Machine learning models can predict the outcomes of chemical reactions with high accuracy, allowing for the in silico screening of different synthetic pathways to identify the most efficient and sustainable options. miragenews.com This can significantly reduce the time and resources required for experimental optimization. preprints.org

Table 2: Potential Applications of AI/ML in the Study of this compound

| AI/ML Application | Description | Potential Impact |

| De Novo Molecular Design | Generation of novel molecular structures with desired properties based on the this compound scaffold. doi.org | Accelerated discovery of new drug candidates or functional materials. |

| Retrosynthetic Analysis | Prediction of optimal synthetic pathways for the target molecule and its derivatives. acs.org | More efficient and sustainable chemical synthesis. |

| Property Prediction | Estimation of physicochemical and biological properties of novel analogues without the need for synthesis and testing. researchgate.netupf.edu | Prioritization of synthetic targets and reduction of experimental costs. |

| Reaction Optimization | Identification of optimal reaction conditions (e.g., temperature, solvent, catalyst) to maximize yield and minimize byproducts. researchgate.net | Improved efficiency and sustainability of chemical manufacturing processes. |

Potential for Applications in Functional Materials Science and Supramolecular Chemistry

The unique combination of functional groups in this compound makes it an interesting candidate for applications in materials science and supramolecular chemistry. The benzamide core is a well-known motif in medicinal chemistry and can also serve as a building block for functional materials. solubilityofthings.com

The reactive chloromethyl group provides a handle for post-synthetic modification, allowing the molecule to be grafted onto polymers or surfaces to create functional materials with tailored properties. For example, its incorporation into polymers could lead to new materials with applications in coatings, adhesives, or as supports for catalysts.

In the realm of supramolecular chemistry, the amide group's ability to form hydrogen bonds, combined with the aromatic rings capable of π-π stacking, suggests that this compound and its derivatives could self-assemble into well-defined supramolecular structures. mdpi.com The study of these self-assembly processes could lead to the development of new gels, liquid crystals, or other soft materials. The design of novel ligands based on the benzamide scaffold could also lead to new metal-organic frameworks (MOFs) with interesting catalytic or gas-sorption properties.

Q & A

Q. What are the standard synthetic routes for N-benzyl-4-(chloromethyl)-N-ethylbenzamide, and how can purity be ensured?

The compound is typically synthesized via a multi-step amidation reaction. For example:

- Step 1 : React 4-(chloromethyl)benzoyl chloride with N-benzylethylamine in anhydrous dichloromethane (DCM) under inert conditions.

- Step 2 : Use triethylamine (TEA) as a base to neutralize HCl byproducts.

- Step 3 : Purify via column chromatography (e.g., n-pentane:EtOAc = 20:1) to isolate the product .

- Purity Control : Confirm via HPLC (≥95%) and LCMS (exact mass determination, e.g., [M + H]⁺ = 299.2) .

Q. Which spectroscopic techniques are critical for structural confirmation?

- ¹H/¹³C NMR : Identify characteristic peaks (e.g., benzyl protons at δ 4.5–5.0 ppm, chloromethyl group at δ 4.3–4.6 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M + H]⁺) and fragmentation patterns .

- UV-Vis : Assess electronic transitions (e.g., π→π* in benzamide moieties) .

Q. What purification strategies are effective for this compound?

- Column Chromatography : Use gradients of n-pentane/EtOAc or DCM/MeOH to separate by polarity .

- Recrystallization : Optimize solvent pairs (e.g., EtOAc/hexane) for crystalline yield .

Advanced Research Questions

Q. How can reaction yields be optimized for the chloromethyl substitution?

- Catalyst Screening : Test coupling agents like DMT-MM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) to enhance amidation efficiency .

- Solvent Effects : Compare polar aprotic solvents (e.g., acetonitrile vs. DMF) to stabilize intermediates .

- Temperature Control : Maintain 0–5°C during chloromethyl group introduction to minimize side reactions .

Q. What safety protocols are critical for handling the chloromethyl group?

Q. How can computational modeling predict the compound’s reactivity?

Q. How should contradictory spectral data from different batches be resolved?

Q. What mechanistic insights explain the chloromethyl group’s stability under basic conditions?

- Kinetic Studies : Monitor degradation via ¹H NMR in DMSO-d₆ with incremental KOH additions.

- Byproduct Identification : Use GC-MS to detect benzyl chloride or formaldehyde derivatives, indicating hydrolysis pathways .

Q. How does the chloromethyl group influence pharmacological activity?

- Structure-Activity Relationship (SAR) : Compare with analogs (e.g., trifluoromethyl or nitro derivatives) in enzyme inhibition assays .

- Metabolic Stability : Assess in vitro hepatic microsome models to evaluate oxidative demethylation rates .

Methodological Tables

Q. Table 1. Key Spectral Data for N-Benzyl-4-(chloromethyl)-N-ethylbenzamide

| Technique | Key Peaks/Features | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 4.45 (s, 2H, CH₂Cl), 4.60 (s, 2H, N-CH₂) | |

| HRMS | [M + H]⁺ = 299.1356 (calc.), 299.1352 (obs) | |

| IR | 1680 cm⁻¹ (C=O stretch) |

Q. Table 2. Reaction Optimization Parameters

| Variable | Optimal Condition | Yield Improvement |

|---|---|---|

| Coupling Agent | DMT-MM (2.5 equiv) | 15% |

| Solvent | Anhydrous DCM | 20% |

| Temperature | 0°C (chloromethylation step) | Reduced side products |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.